molecular formula C13H13N3O3S B269989 N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B269989
M. Wt: 291.33 g/mol
InChI Key: BRJOOMNIQZULCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound with potential applications in scientific research. It is a sulfhydryl-containing compound that has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activation of MAPKs, which are involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals. In addition, it has been shown to exhibit anti-inflammatory activity, which may be due to its ability to inhibit the activation of NF-κB. It has also been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use. For example, it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. One potential direction is to further investigate its potential anticancer properties. It has been reported to exhibit cytotoxic activity against various cancer cell lines, and further studies may help to elucidate its mechanism of action and potential use as a cancer therapeutic. Another potential direction is to investigate its potential use as an anti-inflammatory agent in various disease models. Finally, further studies may be needed to fully understand its mechanism of action and potential use in various research applications.
In conclusion, N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and limitations in various research applications.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves the reaction of 3-acetylphenyl isothiocyanate with 5-methyl-1,3,4-oxadiazol-2-thiol in the presence of a base. The resulting product is then acetylated to yield the final compound. This synthesis method has been described in detail in a research article by K. Jayaprakash and colleagues (2016).

Scientific Research Applications

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial activities, as well as potential anticancer properties. In addition, it has been shown to modulate various cellular signaling pathways, including the NF-κB and MAPK pathways.

properties

Product Name

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H13N3O3S/c1-8(17)10-4-3-5-11(6-10)14-12(18)7-20-13-16-15-9(2)19-13/h3-6H,7H2,1-2H3,(H,14,18)

InChI Key

BRJOOMNIQZULCA-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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